5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio-
Description
5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- is a sulfonated pyrimidine derivative synthesized via the sulfonation of 4,6-diamino-2-methylthiopyrimidine using chlorosulfonic acid . This compound features a pyrimidine core substituted with amino groups at positions 4 and 6, a methylthio (-SMe) group at position 2, and a sulfonic acid (-SO₃H) group at position 5 (Table I) . The methylthio substituent contributes to its lipophilicity, while the sulfonic acid group enhances solubility in polar solvents. Such structural features make it a candidate for pharmaceutical and agrochemical applications, though specific biological data for this compound remain underexplored in the provided evidence.
Properties
IUPAC Name |
4,6-diamino-2-methylsulfanylpyrimidine-5-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O3S2/c1-13-5-8-3(6)2(4(7)9-5)14(10,11)12/h1H3,(H,10,11,12)(H4,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIPMTYIUKWPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N)S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967865 | |
| Record name | 4-Amino-6-imino-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53286-05-8 | |
| Record name | 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053286058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-6-imino-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DIAMINO-2-METHYLTHIOPYRIMIDINE-5-SULFONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate β-dicarbonyl compounds with guanidine derivatives under acidic or basic conditions.
Introduction of Amino Groups: The amino groups at positions 4 and 6 can be introduced via nucleophilic substitution reactions using suitable amines.
Methylthio Group Addition: The methylthio group at position 2 can be introduced through thiolation reactions using methylthiolating agents.
Sulfonation: The sulfonic acid group at position 5 can be introduced through sulfonation reactions using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes and the induction of cell death in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methylthio (-SMe) vs. Conversely, the hydroxy derivative exhibits higher aqueous solubility, making it preferable for formulations requiring water compatibility .
- Chloro (-Cl) vs. Methylthio (-SMe): The chloro substituent introduces electronegativity, favoring electrophilic aromatic substitution reactions. In contrast, the methylthio group acts as a mild electron donor, stabilizing the aromatic ring .
Stability and Reactivity
- Sulfonamide Derivatives: Compounds like 4,6-diamino-5-pyrimidinesulfonamide (Table I) replace the sulfonic acid group with a sulfonamide (-SO₂NH₂), altering hydrogen-bonding capacity and enzymatic interactions .
- Instability in DMSO: Studies on related 5-aminopyrimidines highlight instability in dimethyl sulfoxide (DMSO), suggesting that storage conditions for the target compound may require optimization to prevent decomposition .
Biological Activity
5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Overview of the Compound
5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- is characterized by a pyrimidine ring with amino groups at positions 4 and 6, a methylthio group at position 2, and a sulfonic acid group at position 5. The unique structure contributes to its solubility and reactivity, making it a valuable compound in various fields.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : Through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Introduction of Amino Groups : Via nucleophilic substitution using suitable amines.
- Methylthio Group Addition : Achieved through thiolation reactions.
- Sulfonation : Introduction of the sulfonic acid group using agents like sulfur trioxide or chlorosulfonic acid.
Antimicrobial Properties
Research indicates that 5-Pyrimidinesulfonic acid, 4,6-diamino-2-methylthio- exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Antiviral and Anticancer Effects
The compound has been investigated for its antiviral properties against several viruses. In vitro studies demonstrated its ability to inhibit viral replication by interfering with specific viral enzymes. Additionally, it has shown promise in cancer research as a potential anticancer agent by inducing apoptosis in tumor cells through mechanisms that involve the inhibition of metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It can bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens. This binding disrupts the enzyme's function, leading to reduced cell proliferation in microbes and cancer cells .
- Cellular Pathway Modulation : The compound may also modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including 5-Pyrimidinesulfonic acid, against common bacterial strains. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In preclinical trials, 5-Pyrimidinesulfonic acid was tested on various cancer cell lines. The results revealed that the compound induced cell death in a dose-dependent manner, with IC50 values in the nanomolar range for some tumor types. This highlights its potential as a lead compound for developing new cancer therapies .
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Pyrimidinesulfonic Acid | Antimicrobial, Antiviral, Anticancer | Enzyme inhibition (DHFR), Apoptosis induction |
| 4,6-Diamino-2-methylthio-5-pyrimidinecarboxylic acid | Moderate antimicrobial activity | Similar mechanism to pyrimidinesulfonic acid |
| 4,6-Diamino-2-methylthio-5-pyrimidinephosphonic acid | Limited studies available | Potentially similar to sulfonic acid variant |
Q & A
Q. Methodological Guidance
- DPPH assay : Measure radical scavenging activity by UV-Vis absorbance at 517 nm after incubating the compound with DPPH radicals .
- FRAP assay : Quantify ferric ion reduction capability using TPTZ as a chromogenic agent .
- Cell-based assays : Evaluate protection against oxidative stress (e.g., HO-induced apoptosis in HEK293 cells) .
How to interpret conflicting spectral data from different synthetic batches?
Q. Data Analysis Guidance
- Batch comparison : Overlay H NMR spectra to identify inconsistent peaks (e.g., residual solvents or regioisomers) .
- Isotopic labeling : Use S-labeled methylthio groups to track sulfur-containing byproducts via mass spectrometry .
- Crystallographic validation : Compare X-ray structures to rule out polymorphic variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
